molecular formula C10H10N6O3S B5580265 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B5580265
M. Wt: 294.29 g/mol
InChI Key: JWSRARLTSZLKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE is an organic compound that features a tetrazole ring, a nitrophenyl group, and an acetamide moiety

Scientific Research Applications

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be efficient, scalable, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE is unique due to its combination of a tetrazole ring, a nitrophenyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3S/c1-15-10(12-13-14-15)20-6-9(17)11-7-3-2-4-8(5-7)16(18)19/h2-5H,6H2,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSRARLTSZLKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.